

Application Note: Quantification of Hexaconazole Residues Using Gas Chromatography

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Compound of Interest

Compound Name: Hexaconazole

Cat. No.: B1673136

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Abstract

This application note provides a detailed methodology for the quantification of **hexaconazole**, a systemic fungicide, in various matrices using gas chromatography (GC). The primary focus is on the analysis of fruit and vegetable samples employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). Additional protocols for matrices such as soil, water, and black tea are also discussed. This document is intended for researchers, scientists, and professionals in drug development and food safety, providing comprehensive experimental protocols, data presentation, and workflow visualizations.

Introduction

Hexaconazole, (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agricultural products. [1] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography is a robust technique for the analysis of thermally stable and volatile compounds like **hexaconazole**. [2] Coupled with various detectors such as Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and tandem Mass Spectrometry (MS/MS), GC provides the selectivity and sensitivity required for trace-level quantification.

This application note details a validated GC-MS/MS method for the determination of **hexaconazole** in fruits and vegetables, leveraging the efficiency of the QuEChERS sample preparation method.^{[3][4]}

Experimental Protocols

Primary Protocol: Hexaconazole in Fruits and Vegetables via QuEChERS and GC-MS/MS

This protocol is optimized for the extraction and quantification of **hexaconazole** in high-moisture produce.

2.1.1. Materials and Reagents

- **Hexaconazole** analytical standard (99.5% purity or higher)
- Acetonitrile (ACN), HPLC grade
- n-Hexane, HPLC grade
- Acetone, HPLC grade
- Petroleum ether, HPLC grade
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- C18 sorbent
- Distilled water
- QuEChERS extraction salt packets
- Syringe filters (0.22 μm PTFE)

2.1.2. Equipment

- Gas chromatograph with tandem mass spectrometer (GC-MS/MS)
- Homogenizer/blender
- Centrifuge capable of 5000 rpm
- Vortex mixer
- Analytical balance
- Rotary evaporator (optional)
- Nitrogen evaporator

2.1.3. Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10-15 g of a representative sample of the fruit or vegetable into a blender and homogenize.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO_4 and NaCl).
 - Cap the tube and vortex vigorously for 1 minute.[\[4\]](#)
 - Centrifuge at 5000 rpm for 5 minutes.[\[5\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18). For pigmented samples, GCB can be included, but its impact on planar pesticide recovery should be considered.

- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- Final Extract Preparation:
 - Take the supernatant and filter it through a 0.22 μm syringe filter.[\[6\]](#)
 - The extract is now ready for GC-MS/MS analysis.

2.1.4. GC-MS/MS Operating Conditions

- GC System: Agilent GC coupled to a triple quadrupole mass spectrometer or equivalent.
- Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.[\[3\]](#)[\[7\]](#)
- Injection Volume: 1-2 μL .[\[7\]](#)
- Injector Temperature: 250 $^{\circ}\text{C}$.[\[5\]](#)
- Injection Mode: Splitless.[\[5\]](#)[\[7\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[5\]](#)
- Oven Temperature Program:
 - Initial temperature: 70 $^{\circ}\text{C}$, hold for 1 minute.
 - Ramp at 25 $^{\circ}\text{C}/\text{min}$ to 125 $^{\circ}\text{C}$.
 - Ramp at 10 $^{\circ}\text{C}/\text{min}$ to 300 $^{\circ}\text{C}$, hold for 15 minutes.[\[8\]](#)
- MS/MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[7\]](#)
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.[\[8\]](#)
 - Transfer Line Temperature: 280-300 $^{\circ}\text{C}$.[\[8\]](#)

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for **hexaconazole** should be optimized.

2.1.5. Standard Preparation

Prepare a stock solution of **hexaconazole** (e.g., 1000 mg/L) in acetone.[9] From this stock, prepare a series of working standards by serial dilution. To account for matrix effects, it is recommended to prepare matrix-matched calibration curves by spiking blank sample extracts with the working standards.

Protocol for Hexaconazole in Soil

2.2.1. Extraction

- Weigh 25 g of sieved, air-dried soil into a conical flask.[10]
- Add 100 mL of dichloromethane.[10]
- Extract using an ultrasonic bath for 30 minutes.[10]
- Filter the extract through anhydrous sodium sulfate.
- Evaporate the extract to dryness using a rotary evaporator.
- Reconstitute the residue in 1 mL of acetone for GC analysis.[10]

Protocol for Hexaconazole in Water

2.3.1. Solid-Phase Extraction (SPE)

- Load a water sample onto a C18 SPE cartridge.[1]
- Elute the cartridge with methanol at a flow rate of 8-10 mL/sec.[1]
- The eluate can be concentrated and reconstituted in a suitable solvent for GC analysis.

Protocol for Hexaconazole in Black Tea

2.4.1. Extraction and Cleanup

- Extraction is performed using a liquid-liquid extraction with a solvent mixture of n-hexane and acetone (1:1 v/v).[2][9]
- The extract is then cleaned up using column chromatography with activated florisil.[2][9]

Data Presentation

Quantitative data from various studies on the GC analysis of **hexaconazole** are summarized below.

Table 1: Method Validation Parameters for **Hexaconazole** Quantification in Fruits and Vegetables.

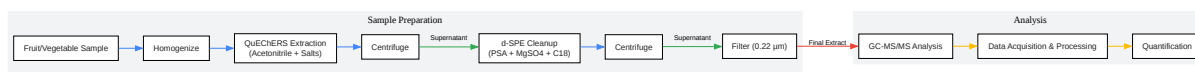
Parameter	Value	Reference
Limit of Detection (LOD)	0.02 mg/kg	[3]
Limit of Quantification (LOQ)	0.01 mg/kg (PLS criterion)	[7]
Recovery	92.24% - 106.13%	[3]
Relative Standard Deviation (RSD)	3.03% - 9.34%	[3]
Linearity (R^2)	> 0.99	[11]

Table 2: Method Validation Parameters for **Hexaconazole** Quantification in Other Matrices.

Matrix	LOD	LOQ	Recovery	RSD	Detector	Reference
Black Tea	0.05 mg/kg	0.1 mg/kg	86% - 96%	0.30% - 2.35%	NPD	[9]
Soil	2.0 µg/L	-	99% - 106%	1.1% - 5.6%	ECD	[1]
Water	2.0 µg/L	-	95% - 105%	2% - 6%	ECD	[1]
Leaves	-	-	90.56% - 103.11%	< 10%	ECD	[1]
Tomato	6.3 x 10 ⁻¹² g	-	89% - 110%	2.99% - 5.88%	ECD	[12]

Visualizations

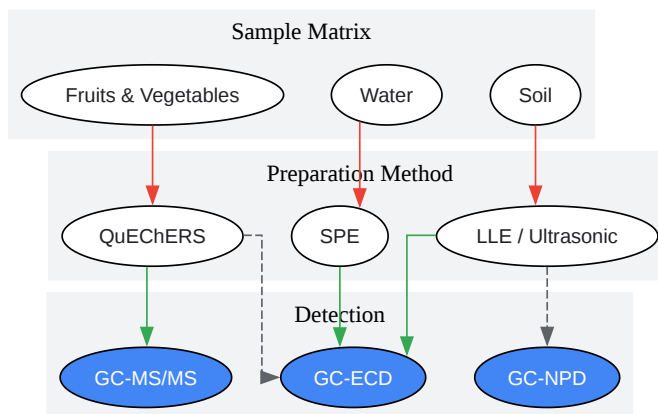
The following diagrams illustrate the experimental workflows.



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Caption: Workflow for **Hexaconazole** Analysis in Produce.

Hexaconazole Quantification Strategy



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